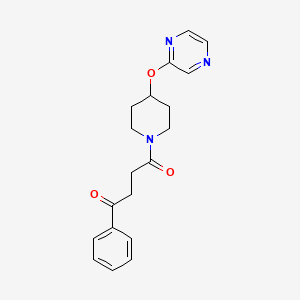
1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their interactions with various biological targets, particularly in the context of neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O3, with a molecular weight of 339.4 g/mol. The compound features a phenyl group, a piperidine ring, and a pyrazine moiety, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1448069-47-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the pyrazine moiety enhances binding affinity to biological targets, influencing pathways such as neurotransmitter release and cyclic nucleotide modulation.
Key Mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have shown significant phosphodiesterase (PDE) inhibitory activity, which modulates cyclic adenosine monophosphate (cAMP) levels, affecting various physiological processes.
- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing anxiety and mood disorders through its interactions with benzodiazepine and nicotinic pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Studies have demonstrated that compounds with similar structures possess neuroleptic activities comparable to established antipsychotics like haloperidol. This suggests potential applications in treating psychiatric disorders .
2. Antioxidant Properties
Some derivatives of pyrazine-containing compounds have shown antioxidant activity, which may contribute to neuroprotective effects.
3. Antimicrobial Activity
Preliminary evaluations indicate that related compounds exhibit antimicrobial properties against various pathogens, opening avenues for therapeutic applications in infectious diseases .
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in clinical settings:
Study 1: Neuroleptic Activity
A comparative study involving several piperidine derivatives showed that certain modifications led to enhanced neuroleptic effects while minimizing extrapyramidal side effects. This highlights the importance of structural variations in developing safer psychiatric medications .
Study 2: PDE Inhibition
Research on pyrazine derivatives indicated that those with strong PDE inhibitory activity significantly impacted cAMP levels in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
特性
IUPAC Name |
1-phenyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(15-4-2-1-3-5-15)6-7-19(24)22-12-8-16(9-13-22)25-18-14-20-10-11-21-18/h1-5,10-11,14,16H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNCGLJVIDQUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













